One of the most well-established research areas for Rhodium(III) oxide is in catalysis. Its ability to accelerate chemical reactions while remaining unreacted makes it valuable for various processes.
Due to its unique properties, Rhodium(III) oxide is being explored for potential applications in various areas of material science:
Beyond the aforementioned applications, Rhodium(III) oxide is involved in various other scientific research endeavors:
Rhodium(III) oxide, with the chemical formula Rh₂O₃, is an inorganic compound characterized as a gray solid that is insoluble in most solvents. It exists primarily in two forms: the hexagonal form, which adopts a corundum structure, and an orthorhombic structure that occurs when heated above 750 °C. This compound is notable for its electrochromic properties, displaying reversible color changes from yellow to dark green or brown-purple when subjected to voltage in alkaline solutions .
Rhodium(III) oxide can be synthesized through several methods:
Interaction studies of Rhodium(III) oxide focus on its catalytic behavior and electrochemical properties. Research indicates that it can enhance the performance of organic light-emitting diodes when deposited on indium tin oxide substrates by improving charge injection efficiency. Additionally, studies on its interaction with other metal oxides reveal synergies that enhance catalytic activity for various reactions .
Rhodium(III) oxide shares similarities with other transition metal oxides but has distinct properties that make it unique. Below are some comparable compounds:
Compound | Formula | Notable Properties |
---|---|---|
Iridium(IV) oxide | IrO₂ | Higher oxidation state; more reactive than Rh₂O₃ |
Platinum(IV) oxide | PtO₂ | Used as a catalyst; more stable than Rh₂O₃ |
Ruthenium(IV) oxide | RuO₂ | Conductive and used in fuel cells; different structural properties |
Cobalt(II) oxide | CoO | Less stable; different catalytic properties compared to Rh₂O₃ |
Rhodium(III) oxide's unique electrochromic behavior and its role as a catalyst for specific reactions set it apart from these similar compounds. Its ability to undergo reversible color changes under electrical stimulation is particularly notable, making it valuable in advanced material applications .
The tandem olefin isomerization-hydrosilylation process catalyzed by rhodium(III) oxide systems represents one of the most sophisticated examples of cooperative catalysis in organic chemistry [3]. Single-atom rhodium catalysts stabilized on cerium dioxide surfaces demonstrate remarkable efficiency in these transformations, with rhodium species showing exceptionally high selectivity for olefin hydrosilylation compared to isomerization reactions [3].
Research conducted on rhodium single-atom catalysts reveals that olefin hydrosilylation proceeds more than thirty times faster than isomerization on isolated rhodium sites [3]. The mechanism follows the Chalk-Harrod pathway, involving rhodium hydride species as the resting state of the catalytic center [3]. This pathway begins with oxidative addition of the hydrosilane to the rhodium center, followed by olefin coordination and insertion into the rhodium-hydride bond [3].
Catalyst System | Substrate | Selectivity (%) | Activity Ratio (Hydrosilylation:Isomerization) | Reaction Temperature (°C) |
---|---|---|---|---|
Rhodium₁/Cerium Dioxide + Ruthenium₁/Cerium Dioxide | 2-propen-1-ol | >95 | 30:1 | 25 |
Rhodium(HL)(COD)Cl | Internal alkenes | 85-92 | 15:1 | 25-40 |
[Rhodium(L)(COD)] | Terminal alkenes | 88-95 | 20:1 | 20-35 |
Rhodium-MFI-0.22 | 1-decene | >90 | 25:1 | 120 |
Rhodium clusters (0.3-0.6 nm) | Linear α-olefins | 80-95 | 18:1 | 100-140 |
The combination of ruthenium and rhodium single-atom catalysts enables highly selective tandem olefin isomerization-hydrosilylation processes [3]. Ruthenium centers demonstrate exceptional selectivity for olefin isomerization under hydrosilylation conditions, while rhodium sites preferentially catalyze the hydrosilylation reaction [3]. The computational studies reveal that the hydrosilylation rate is limited by olefin insertion, with an effective barrier of 84 kilojoules per mole [3].
Rhodium(I) N-heterocyclic carbene chelates featuring oxygen-containing tethers have proven particularly effective for tandem alkene isomerization-hydrosilylation reactions [6]. These complexes demonstrate that the strength of the rhodium-oxygen bond significantly affects catalytic performance, with stronger rhodium-oxygen interactions correlating with enhanced catalytic activity [6]. The neutral complex [Rhodium(L)(COD)] exhibits superior performance for selective remote functionalization of internal olefins at room temperature through tandem processes [6].
Rhodium(III) oxide-based catalysts demonstrate exceptional performance in regioselective hydroformylation reactions, particularly when supported on zeolite frameworks [4]. Subnanometre rhodium clusters confined in MFI zeolite channels achieve regioselectivities comparable to homogeneous catalysts while maintaining the advantages of heterogeneous systems [4].
The most active rhodium species for hydroformylation of linear α-olefins are small rhodium clusters in the 0.3-0.6 nanometer size range [4]. These clusters, when confined in MFI zeolite structures, demonstrate remarkable stability and maintain high regioselectivity over multiple reaction cycles [4]. The enhanced adsorption of linear olefins at under-coordinated sites of rhodium₇ clusters, combined with notably lowered hydrogen addition energy barriers, contributes to superior hydroformylation activity [4].
Catalyst | Substrate | Linear:Branched Ratio | Conversion (%) | TOF (h⁻¹) | Operating Pressure (bar) |
---|---|---|---|---|---|
Rhodium₇ clusters/MFI | 1-decene | 15:1 | 92 | 145 | 40 |
Rhodium-MFI-0.22 | 1-octene | 12:1 | 88 | 120 | 40 |
Rhodium-MFI-0.35 | Long chain α-olefins | 14:1 | 90 | 135 | 40 |
Rhodium single atoms | Linear alkenes | 8:1 | 75 | 95 | 30 |
Metallic Rhodium clusters | Terminal olefins | 10:1 | 85 | 110 | 35 |
Computational studies reveal that the favored formation of linear aldehydes relates to the small pore dimensions of the 10-membered ring channels of MFI zeolite, which impose steric constraints favoring linear over branched aldehyde formation [4]. The energy barrier for branched aldehyde formation significantly exceeds that for linear aldehyde production, with metallic rhodium clusters proving more efficient than partially oxidized species [4].
Electrocatalytic hydroformylation studies demonstrate that rhodium(III) species remain stable under operating conditions, maintaining their oxidation state even in the presence of carbon monoxide and styrene [17]. Operando X-ray absorption spectroscopy reveals that rhodium-oxygen coordination numbers decrease from approximately 6 to 4.5-5 under reaction conditions, indicating the availability of open sites for catalysis [17].
Bimetallic rhodium oxide catalysts exhibit remarkable synergistic effects that significantly enhance catalytic performance compared to monometallic systems [8] [9] [10]. The interaction between rhodium and secondary metals creates unique electronic environments that modify reactivity patterns and improve selectivity [8].
The rhodium(I)/ruthenium(III) bimetallic catalyst system demonstrates exceptional performance in carbonylation reactions, reducing the energy barrier for methyl iodide oxidation by 23.88 kilojoules per mole compared to conventional rhodium iodide catalysts [8]. X-ray photoelectron spectroscopy analysis reveals that rhodium accepts electrons from chlorine ligands, promoting electron enrichment that enhances catalyst activity [8]. The binding energy of rhodium decreases by 0.4 electron volts in the bimetallic system, while ruthenium binding energy decreases by 2 electron volts [8].
Bimetallic System | Primary Reaction | Enhancement Factor | Selectivity Improvement (%) | Energy Barrier Reduction (kJ/mol) | Stability (cycles) |
---|---|---|---|---|---|
Rhodium(I)/Ruthenium(III) | Carbonylation | 2.3x | 96.3 | 23.9 | 8 |
Gold-Rhodium/Aluminum₂Oxygen₃ | Carbon monoxide oxidation | 3.1x | 85.2 | 18.5 | 12 |
Rhodium-Cobalt/Silicon Dioxide | Hydroformylation | 2.8x | 88.7 | 21.2 | 10 |
Rhodium-Rhenium Oxide/Aluminum₂Oxygen₃ | Ethylene hydroformylation | 4.2x | 92.4 | 26.3 | 15 |
Rhodium-Tungsten Oxide interface | Carbon dioxide activation | 1.9x | 78.6 | 15.7 | 6 |
Rhodium-cobalt bimetallic catalysts demonstrate enhanced selectivity in gas-phase hydroformylation of ethene through modulated carbon monoxide adsorption strength [9]. The addition of cobalt to rhodium changes both the carbon monoxide adsorption modes and binding strength, with the ratio between carbon monoxide migration and desorption playing a crucial role in determining reaction selectivity [9]. Density functional theory calculations reveal that the bimetallic system provides an optimal balance between carbon monoxide activation and product desorption [9].
Rhodium(III) oxide-based catalysts exhibit remarkable substrate specificity in carbon-hydrogen amination reactions, with distinct preferences for different types of carbon-hydrogen bonds [11] [12] [23]. Dirhodium catalysts, particularly Rhodium₂(esp)₂, demonstrate exceptional performance in both intramolecular and intermolecular amination processes [11].
The dirhodium complex Rhodium₂(esp)₂ represents a significant advancement in carbon-hydrogen amination chemistry, enabling intramolecular sulfamate ester insertion reactions with catalyst loadings as low as 0.1 mole percent [11]. This catalyst system exhibits unmatched performance compared to conventional tetracarboxylate rhodium dimers, with the ability to promote carbon-hydrogen amination reactions with sulfamide, urea, and guanidine substrates efficiently [11].
Substrate Type | Catalyst | Selectivity Ratio | Yield (%) | TON | Reaction Conditions |
---|---|---|---|---|---|
Benzylic Carbon-Hydrogen bonds | Rhodium₂(esp)₂ | 9.5:1 | 58-75 | 45-95 | Phenyl Iodine(Oxygen₂Carbon tert-Butyl)₂, room temperature |
Tertiary Carbon-Hydrogen bonds | Rhodium₂(Oxygen Acetyl)₄ | 6.2:1 | 45-68 | 25-65 | Phenyl Iodine(Oxygen Acetyl)₂, 80°C |
Secondary allylic Carbon-Hydrogen | Cyclopentadienyl*Rhodium complexes | 8.1:1 | 52-82 | 38-78 | Oxidative conditions |
Aromatic Carbon-Hydrogen bonds | Rhodium(III)-nitrenoid | 7.3:1 | 60-88 | 42-85 | Azide source, 60°C |
Primary Carbon-Hydrogen bonds | Dirhodium complexes | 4.8:1 | 35-55 | 20-48 | Hypervalent iodine |
Mechanistic studies reveal that rhodium-catalyzed carbon-hydrogen amination proceeds through a stepwise pathway involving a key rhodium(V)-nitrenoid species that subsequently undergoes amido insertion [12]. Density functional theory calculations and kinetic studies indicate that the rate-limiting step relates more closely to rhodium-nitrenoid intermediate formation rather than the carbon-hydrogen activation process [12]. The mechanism bears characteristics of both inner-sphere and outer-sphere pathways within the catalytic cycle [12].
Site selectivity in rhodium₂(esp)₂-catalyzed intermolecular carbon-hydrogen amination can be predicted and optimized through mathematical modeling correlating infrared stretching parameters and Hammett sigma-plus values to differential free energies of benzylic versus tertiary carbon-hydrogen amination [23]. Linear regression analysis enables the development of novel sulfamate esters that achieve benzylic-to-tertiary site selectivity ratios as high as 9.5 to 1 [23].
Rhodium(III) oxide exhibits exceptional bifunctional catalytic activity for both hydrogen evolution reaction (HER) and hydrogen oxidation reaction (HOR) across different pH environments. The Rhodium-Rhodium oxide (Rh-Rh₂O₃) nanostructures demonstrate superior performance compared to commercial platinum catalysts, establishing them as promising alternatives for clean energy applications.
The bifunctional catalytic mechanism of Rh₂O₃ involves distinct reaction pathways depending on the electrolyte conditions. In alkaline media, the mechanism follows a water dissociation pathway where Rh₂O₃ sites facilitate the adsorptive dissociation of water molecules to form hydrogen intermediates (Hads) on neighboring rhodium sites. The recombination of these Hads species subsequently leads to hydrogen molecule formation.
For HOR in alkaline conditions, the adsorption of hydroxide species (OH_ads) on Rh₂O₃ sites significantly enhances the reactivity of hydrogen intermediates, leading to improved catalytic performance. This bifunctional mechanism demonstrates the critical role of oxide sites in facilitating both hydrogen-related reactions.
Table 1: Hydrogen Evolution/Oxidation Reaction Performance
Catalyst | Electrolyte | Overpotential (mV) at 10 mA cm⁻² | Tafel Slope (mV dec⁻¹) | Exchange Current Density (mA cm⁻²) | Mass Activity (A g⁻¹) |
---|---|---|---|---|---|
Rh-Rh₂O₃-NPs/C | 0.5 M KOH | 63 | 70 | 1.50 | 0.72 |
Rh-Rh₂O₃-NPs/C | 0.5 M H₂SO₄ | 13 | 32 | 4.20 | 3.40 |
Commercial Pt/C | 0.5 M KOH | 103 | 70 | 1.30 | 0.33 |
Commercial Pt/C | 0.5 M H₂SO₄ | 24 | 34 | 2.28 | 2.35 |
The Rh-Rh₂O₃ catalyst exhibits remarkable performance with overpotentials of only 63 mV in alkaline and 13 mV in acidic conditions at 10 mA cm⁻², significantly outperforming commercial platinum catalysts. The superior mass activity of 3.40 A g⁻¹ in acidic conditions demonstrates the excellent utilization efficiency of rhodium sites.
Oxygen vacancies in Rh₂O₃ play a crucial role in modulating the binding energy of reaction intermediates, thereby controlling catalytic activity. The regulation of hydrogen binding energy via oxygen vacancy enables efficient trifunctional electrocatalysis for fuel cells and water splitting applications.
The surface oxygen vacancy content in Rh₂O₃ directly correlates with hydrogen binding energy (HBE), which serves as the primary descriptor for catalytic activity in hydrogen-related reactions. Experimental and theoretical investigations reveal a linear relationship between surface oxygen vacancy contents and HBE, establishing this parameter as a key design criterion for catalyst optimization.
The optimized Rh-Rh₂O₃/C-400 catalyst with controlled oxygen vacancy content demonstrates superior trifunctional catalytic activity, requiring only 12 mV overpotential for HER and 31 mV for hydrazine oxidation reaction at 10 mA cm⁻². This performance surpasses benchmark Pt/C catalysts across multiple reaction types.
In advanced Rh-doped systems, oxygen vacancies facilitate a lattice oxygen mediated mechanism-oxygen vacancy site mechanism (LOM-OVSM) pathway. This mechanism involves:
Table 2: Oxygen Vacancy-Mediated Catalytic Performance
Catalyst | Reaction | Overpotential (mV) | Stability (hours) | Activity Retention (%) | Oxygen Vacancy Ratio |
---|---|---|---|---|---|
Rh-Rh₂O₃/C-400 | HER | 12 | - | - | Optimized |
Rh-Rh₂O₃/C-400 | HzOR | 31 | - | - | Optimized |
Rh-RuO₂/G | OER | 161 | 700 | 99.2 | High |
The pH-dependent performance of Rh₂O₃ electrocatalysts reveals significant variations in activity and mechanism across different electrolyte conditions. Universal correlations between hydrogen binding energy and pH have been observed for rhodium-based catalysts, indicating metal-independent pH dependencies.
The transition from acidic to alkaline conditions results in approximately 100-fold activity decrease for hydrogen-related reactions on rhodium surfaces. This dramatic change stems from alterations in the fundamental reaction mechanisms:
Acidic Conditions (pH ~1):
Alkaline Conditions (pH ~13):
Neutral Conditions (pH ~7):
For polymer electrolyte membrane fuel cells (PEMFC), Rh₂O₃ demonstrates excellent performance in acidic environments with minimal degradation over extended operation periods. The anion exchange membrane fuel cells (AEMFC) applications benefit from the bifunctional nature of Rh₂O₃, although with reduced absolute activity compared to acidic conditions.
Table 3: pH-Dependent Electrocatalytic Performance
Catalyst | pH Range | Reaction | Performance Trend | Mechanism |
---|---|---|---|---|
Rh/C | Acidic (pH ~1) | HER/HOR | High activity | Proton-coupled electron transfer |
Rh/C | Alkaline (pH ~13) | HER/HOR | Reduced activity (100-fold decrease) | Water dissociation limiting |
Rh/C | Neutral (pH ~7) | HER/HOR | Moderate activity | Mixed mechanism |
The semiconductor nature of Rh₂O₃ at lower potentials impacts performance differently across pH ranges, with conductive RhO₂ formation at higher potentials enabling sustained activity in alkaline oxygen evolution reactions.
Rhodium(III) oxide catalysts demonstrate exceptional activity for hydrazine oxidation reaction (HzOR), offering an alternative pathway for energy-efficient hydrogen production through hydrazine-assisted water electrolysis. The reaction mechanism involves complex multi-electron transfer processes with high selectivity toward nitrogen and water formation.
The hydrazine oxidation on Rh₂O₃ surfaces follows a stepwise dehydrogenation pathway:
Surface structure sensitivity plays a crucial role, with Rh{100} facets showing superior activity compared to other crystallographic orientations. The branched Pd@Rh core@shell nanocrystals with preferential exposure of Rh{100} facets demonstrate the highest hydrazine oxidation activity among studied catalysts.
Recent developments in asymmetric Rh-O-Co bridge sites enable superior bifunctional catalysis for hydrazine-assisted hydrogen production. These interfacial sites facilitate:
Table 4: Hydrazine Oxidation Reaction Performance
Catalyst | Electrolyte | Working Potential (V vs RHE) | Tafel Slope (mV dec⁻¹) | Selectivity | Active Sites |
---|---|---|---|---|---|
b-Pd@Rh-NCs | Acidic | - | 53 | High N₂ selectivity | Rh{100} facets |
b-Pd@Rh-NCs | Alkaline | - | - | High N₂ selectivity | Rh{100} facets |
Rh-Co₃O₄ BNSs | Acidic | 0.26 (HzOR) | - | High | Rh-O-Co interfaces |
Rh-Co₃O₄ BNSs | Acidic | 0.032 (HER) | - | High | Rh-O-Co interfaces |
Density functional theory calculations reveal that the Rh-O-Co interfacial sites not only reduce the adsorption energy barrier for hydrogen intermediates but also optimize hydrazine adsorption and lower the free energy change in the potential-determining step. In situ Raman spectroscopy confirms facilitated dehydrogenation processes at these unique interfacial sites.
The electrocatalytic hydrazine oxidation proceeds with excellent faradaic efficiency toward nitrogen formation (3.6 e⁻/N₂H₄), demonstrating minimal parasitic reactions and high selectivity. This performance enables hydrazine-assisted water electrolysis at remarkably low cell voltages, making it an attractive approach for sustainable hydrogen production.
Oxidizer;Irritant